molecular formula C18H21N5O2 B2449555 (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034607-03-7

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

カタログ番号: B2449555
CAS番号: 2034607-03-7
分子量: 339.399
InChIキー: UWAXCZPQTIILBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetically designed small molecule that serves as a potent and selective research-grade inhibitor. Its core structure, featuring a pyrimidine ring linked to an azetidine moiety, is engineered to target specific kinase signaling pathways implicated in cellular stress responses and neuronal health. Preliminary investigational studies on compounds with similar structural motifs suggest potential application in models of neurodegenerative pathology, where modulation of kinase activity can help elucidate disease mechanisms . This molecule is intended for in vitro biochemical and cellular assays to further characterize its mechanism of action, selectivity profile, and therapeutic potential. It is supplied for laboratory research purposes and is strictly labeled For Research Use Only.

特性

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXCZPQTIILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps. One common synthetic route includes the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Typically involves reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions often use halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

科学的研究の応用

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for drug discovery, particularly in developing new therapeutic agents.

    Industry: Utilized in material synthesis and other industrial applications.

作用機序

The mechanism of action of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

類似化合物との比較

Similar compounds include other pyridinyl and pyrimidinyl derivatives, such as:

    Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Compared to these similar compounds, (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone stands out due to its unique structure, which offers enhanced properties and potential for developing novel compounds with improved efficacy and safety profiles.

生物活性

The compound (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2034607-03-7 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2} with a molecular weight of 339.4 g/mol . The structure features a pyridine ring, a cyclopentyloxy group, and an azetidine moiety, which contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight339.4 g/mol
CAS Number2034607-03-7

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology and infectious disease treatments.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC₅₀ values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound demonstrated an IC₅₀ of 2.95 ± 0.15 μM against CDK6, a crucial target in cancer therapy, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound's pyridine component suggests potential antimicrobial activity. Pyridine derivatives have been associated with antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown that certain derivatives exhibit comparable efficacy to established antibiotics like linezolid .

The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is thought to interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.

Case Studies

  • Breast Cancer Cell Lines: A study assessing the effects of this compound on MCF-7 cells revealed a significant increase in apoptosis markers compared to untreated controls, suggesting that it induces programmed cell death through caspase activation .
  • Antimicrobial Efficacy: In another study, derivatives of this compound were tested against various bacterial strains, demonstrating MIC values that indicate strong antibacterial activity, particularly against resistant strains .

Q & A

What are the typical synthetic routes for (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its structural analogs?

Basic Question
Synthesis of this compound involves multi-step reactions, including:

  • Friedel-Crafts acylation : For coupling the pyridine and azetidine moieties, using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
  • Nucleophilic substitution : Introducing the cyclopentyloxy group via alkylation of a hydroxylated pyridine intermediate .
  • Coupling reactions : Formation of the pyrimidin-2-ylamino azetidine fragment using carbodiimide-mediated amide bond formation .
    Key intermediates should be purified via column chromatography, and yields optimized by controlling solvent polarity (e.g., DCM/EtOAC gradients) .

How is the structural integrity of this compound confirmed during synthesis?

Basic Question
Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopentyloxy O-CH₂ resonance at δ 4.5–5.0 ppm) and azetidine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : For unambiguous 3D conformation analysis, though this requires high-purity crystals .

What initial biological screenings are recommended for this compound?

Basic Question
Prioritize assays based on structural analogs:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, JAK2) due to the pyrimidin-2-ylamino group’s ATP-binding affinity .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive pathogens (e.g., S. aureus) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

How can researchers optimize the yield of the acylation step in the synthesis?

Advanced Question
Key strategies include:

  • Catalyst screening : Compare AlCl₃, FeCl₃, or ionic liquids for improved regioselectivity .
  • Solvent optimization : Replace dichloromethane with toluene to reduce side reactions (e.g., over-acylation) .
  • Temperature control : Maintain −10°C to 0°C during acyl chloride addition to minimize decomposition .
    Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) and adjust stoichiometry (1.2:1 acyl chloride:pyridine) .

How to resolve contradictions in reported biological activity data across studies?

Advanced Question
Address discrepancies through:

  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
  • Dose-response curves : Ensure IC₅₀ values are calculated over ≥8 concentrations to confirm potency trends .
  • Purity verification : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
    For cytotoxicity, compare results across multiple cell lines and normalize to positive controls (e.g., doxorubicin) .

What advanced techniques are used to study target-ligand interactions for this compound?

Advanced Question
Employ:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized kinases or receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB 1M17) .
    Combine with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

How to address low solubility in biological assays?

Advanced Question
Mitigate solubility issues via:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate or acetate esters at the cyclopentyloxy group for hydrolytic activation .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
    Validate solubility using nephelometry and compare logP values (predicted ~3.5) with experimental shake-flask data .

What computational methods support the rational design of derivatives?

Advanced Question
Leverage:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with kinase inhibitory activity .
  • MD simulations : Analyze azetidine ring flexibility and its impact on target binding (e.g., 50 ns trajectories) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
    Prioritize derivatives with improved ligand efficiency (LE > 0.3) and reduced topological polar surface area (tPSA < 90 Ų) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。